REACTION_CXSMILES
|
N[C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.C1C(=O)N([Cl:19])C(=O)C1.N(OCCC(C)C)=O>C(#N)C>[Cl:19][C:4]1[S:3][CH:2]=[N:6][C:5]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise
|
Type
|
CUSTOM
|
Details
|
reaction at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hr after
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
complete of addition
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water were added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble solids
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=CS1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |